molecular formula C9H15NO4 B558616 1-Boc-azetidine-3-carboxylic acid CAS No. 142253-55-2

1-Boc-azetidine-3-carboxylic acid

Cat. No. B558616
M. Wt: 201.22 g/mol
InChI Key: NCADHSLPNSTDMJ-UHFFFAOYSA-N
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Description

1-Boc-azetidine-3-carboxylic acid is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It is used as a starting material in organic synthesis and as an intermediate in pharmaceuticals .


Synthesis Analysis

1-Boc-azetidine-3-carboxylic acid is used as a building block in the synthesis of azaspiro [3.4]octanes . It can be readily functionalized via enolization at the 3-position in the presence of LDA .


Molecular Structure Analysis

The molecular formula of 1-Boc-azetidine-3-carboxylic acid is C9H15NO4 . Its exact mass is 201.10 and its molecular weight is 201.220 .


Chemical Reactions Analysis

1-Boc-azetidine-3-carboxylic acid is suitable for Boc solid-phase peptide synthesis . It can be readily functionalized via enolization at the 3-position in the presence of LDA .


Physical And Chemical Properties Analysis

1-Boc-azetidine-3-carboxylic acid is a white to off-white powder . It should be stored at 0-8 °C .

Scientific Research Applications

  • Synthesis and Conformational Studies : "1-Boc-azetidine-3-carboxylic acid" is involved in the synthesis and study of various derivatives. For instance, N-t-butyloxycarbonyl, O-phenacyl derivatives of secondary amino acids, including azetidine-2-carboxylic acid, were synthesized and analyzed for their conformational aspects (Hondrelis et al., 1990).

  • Effect on Ion Uptake and Release : Azetidine 2-carboxylic acid has been used to investigate the relationship between protein synthesis and ion transport. It has been found to inhibit the release of ions to the xylem in barley roots (Pitman et al., 1977).

  • Presence in Food Chain : Azetidine-2-carboxylic acid, found in sugar beets and table beets, has toxic effects and congenital malformations when misincorporated into proteins in place of proline (Rubenstein et al., 2009).

  • Study of Proline Metabolism and Protein Conformation : Azetidine-2-carboxylic acid has been used in studies related to proline metabolism and protein conformation, including the synthesis of [2,3‐3H]azetidine-2-carboxylic acid for uptake and incorporation studies in organisms like Arabidopsis thaliana and Escherichia coli (Verbruggen et al., 1992).

  • Synthesis of Fluorinated Heterocyclic Amino Acid : 1-Boc-3-fluoroazetidine-3-carboxylic acid, a derivative, has been synthesized and identified as a potential building block in medicinal chemistry (Van Hende et al., 2009).

  • Inhibition of Liver Fibrosis : L-Azetidine-2-carboxylic acid, an analogue of proline, was found to ameliorate hepatic cirrhosis induced in rats (Rojkind, 1973).

Safety And Hazards

1-Boc-azetidine-3-carboxylic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment/face protection should be worn, and contact with skin, eyes, or clothing should be avoided .

Future Directions

Azetidines, including 1-Boc-azetidine-3-carboxylic acid, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-4-6(5-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCADHSLPNSTDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373175
Record name 1-Boc-azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-azetidine-3-carboxylic acid

CAS RN

142253-55-2
Record name 1-Boc-Azetidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142253-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of t-butyldicarbonate (21.15 g) and THF (170 ml) was added under ice cooling to a mixture of azetidine-3-carboxylic acid (9.80 g), potassium carbonate (26.8 g) and water (150 ml). After stirring the reaction mixture at room temperature for 20 hours, the mixture was adjusted to pH 4 using 2 mol/L hydrochloric acid, extracted with chloroform, the organic layer was dried over sodium sulfate and the solvent was evaporated under reduced pressure. The residue was crystallized with a mixed solution of hexane and ethyl acetate to obtain 19.5 g of 1-(t-butoxycarbonyl)azetidine-3-carboxylic acid.
Name
t-butyldicarbonate
Quantity
21.15 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
26.8 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using a procedure analogous to Example 1-C (K2CO3, acetone), azetidine-3-carboxylic acid gave the title compound as a solid (3.61 g, 91%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Dzedulionytė, P Voznikaitė, A Bieliauskas… - Molbank, 2021 - mdpi.com
… 1-Boc-azetidine-3-carboxylic acid 1 (3.267 g, 16.2 mmol), Meldrum‘s acid (2.811 g, 19.5 mmol), DMAP (2.969 g, 24.3 mmol) and EDC (3.738 g, 19.5 mmol) were dissolved in DCM (70 …
Number of citations: 3 www.mdpi.com
M Flipo, M Desroses, N Lecat-Guillet… - Journal of Medicinal …, 2011 - ACS Publications
We report in this article an extensive structure−activity relationships (SAR) study with 58 thiophen-2-yl-1,2,4-oxadiazoles as inhibitors of EthR, a transcriptional regulator controling …
Number of citations: 108 pubs.acs.org
MQ Alshaima'a, BD Spitznagel, Y Du… - Bioorganic & Medicinal …, 2023 - Elsevier
Malignant migrating partial seizure of infancy (MMPSI) is a devastating and pharmacoresistant form of infantile epilepsy. MMPSI has been linked to multiple gain-of-function (GOF) …
Number of citations: 3 www.sciencedirect.com
MG Fulton - 2019 - search.proquest.com
… synthesized by a one pot microwave mediated condensation reaction between commercially available benzamidoximes (1.90-1.91, Scheme 1.3) with 1-Boc-azetidine-3-carboxylic acid …
Number of citations: 4 search.proquest.com
DL Orsi, AS Felts, AL Rodriguez, PN Vinson… - Bioorganic & Medicinal …, 2022 - Elsevier
This Letter describes our ongoing effort to improve the clearance of selective M 5 antagonists. Herein, we report the replacement of the previously disclosed piperidine amide (4, …
Number of citations: 3 www.sciencedirect.com

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